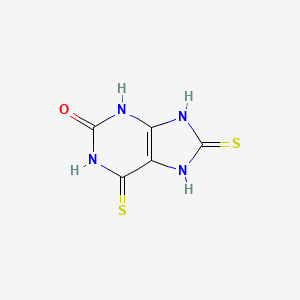

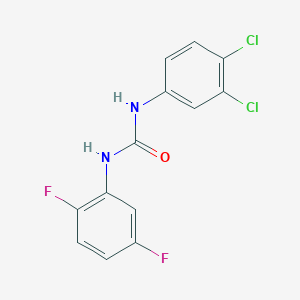

![molecular formula C21H16N2O3 B11945424 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- CAS No. 23060-42-6](/img/structure/B11945424.png)

9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,10-Anthracènedione, 1-amino-4-[(4-méthoxyphényl)amino]- : est un dérivé de l'anthraquinone, une classe de composés organiques connus pour leurs diverses applications dans les colorants, les pigments et les produits pharmaceutiques. Ce composé se caractérise par la présence d'un groupe amino en position 1 et d'un groupe méthoxyphénylamino en position 4 sur le noyau anthracènedione.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 9,10-anthracènedione, 1-amino-4-[(4-méthoxyphényl)amino]- implique généralement les étapes suivantes :

Nitration : La matière de départ, l'anthracène, subit une nitration pour introduire des groupes nitro.

Réduction : Les groupes nitro sont ensuite réduits en groupes amino à l'aide d'agents réducteurs tels que l'étain et l'acide chlorhydrique.

Substitution : Le groupe amino en position 4 est substitué par un groupe méthoxyphényle par une réaction de substitution aromatique nucléophile.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des processus de nitration et de réduction à grande échelle, suivis d'étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir la structure quinonique en hydroquinone correspondante.

Substitution : Les groupes amino et méthoxyphényle peuvent participer à diverses réactions de substitution, permettant une fonctionnalisation ultérieure.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les conditions peuvent inclure l'utilisation de bases ou d'acides forts pour faciliter la substitution nucléophile ou électrophile.

Principaux produits :

Oxydation : Formation de dérivés quinoniques.

Réduction : Formation de dérivés d'hydroquinone.

Substitution : Divers dérivés fonctionnalisés de l'anthraquinone.

Applications de la recherche scientifique

Chimie :

- Utilisé comme précurseur pour la synthèse de divers colorants et pigments.

- Agit comme photoinitiateur dans les réactions de polymérisation.

Biologie :

- Enquête sur son potentiel en tant qu'agent anticancéreux en raison de sa capacité à s'intercaler dans l'ADN et à inhiber les enzymes topoisomérases.

Médecine :

- Exploré pour ses propriétés antimicrobiennes et antifongiques.

- Utilisation potentielle en photothérapie dynamique pour le traitement du cancer.

Industrie :

- Utilisé dans la production de pigments et de colorants haute performance pour les textiles et les plastiques.

- Employé dans le développement de semi-conducteurs organiques pour des applications électroniques.

Mécanisme d'action

Le mécanisme d'action de la 9,10-anthracènedione, 1-amino-4-[(4-méthoxyphényl)amino]- implique sa capacité à s'intercaler dans l'ADN, perturbant la fonction normale de la molécule d'ADN. Cette intercalation peut inhiber l'activité des enzymes topoisomérases, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. De plus, le composé peut générer des espèces réactives de l'oxygène (ROS) lorsqu'il est exposé à la lumière, causant des dommages oxydatifs aux composants cellulaires.

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor for the synthesis of various dyes and pigments.

- Acts as a photoinitiator in polymerization reactions.

Biology:

- Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.

Medicine:

- Explored for its antimicrobial and antifungal properties.

- Potential use in photodynamic therapy for cancer treatment.

Industry:

- Utilized in the production of high-performance pigments and dyes for textiles and plastics.

- Employed in the development of organic semiconductors for electronic applications.

Mécanisme D'action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.

Comparaison Avec Des Composés Similaires

Composés similaires :

9,10-Anthracènedione, 1-amino- : Connu pour son utilisation dans les colorants et les pigments.

9,10-Anthracènedione, 1-amino-4-hydroxy- : Utilisé dans la synthèse de colorants dispersés.

9,10-Anthracènedione, 1-amino-4-hydroxy-2-phénoxy- : Employé dans la production de pigments haute performance.

Unicité : La 9,10-anthracènedione, 1-amino-4-[(4-méthoxyphényl)amino]- est unique en raison de la présence à la fois d'un groupe amino et d'un groupe méthoxyphénylamino, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à s'intercaler dans l'ADN et à générer des ROS en fait un candidat prometteur pour les applications anticancéreuses et de photothérapie dynamique.

Propriétés

Numéro CAS |

23060-42-6 |

|---|---|

Formule moléculaire |

C21H16N2O3 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

1-amino-4-(4-methoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C21H16N2O3/c1-26-13-8-6-12(7-9-13)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |

Clé InChI |

MMFCPKYGMSQKCQ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

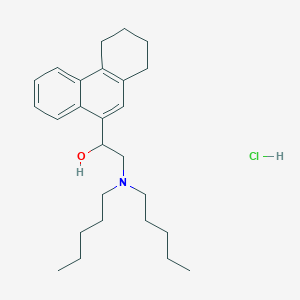

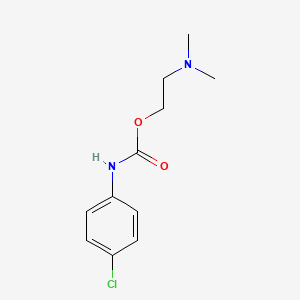

![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11945398.png)